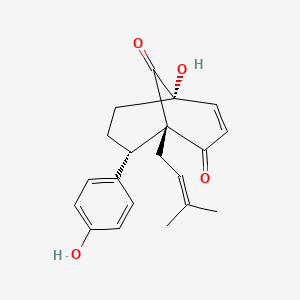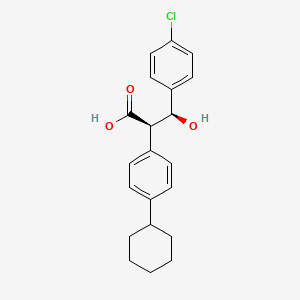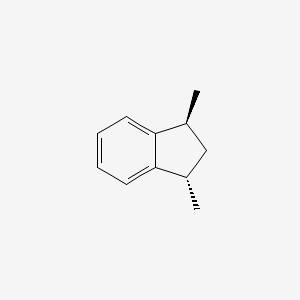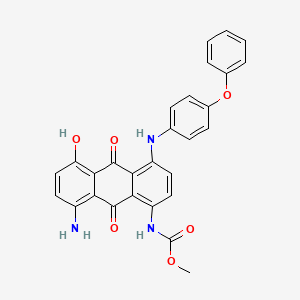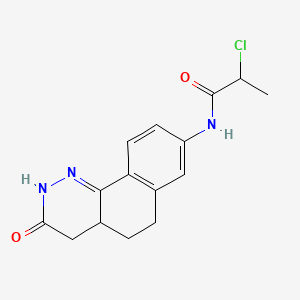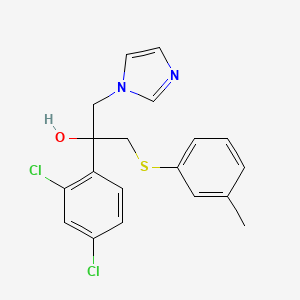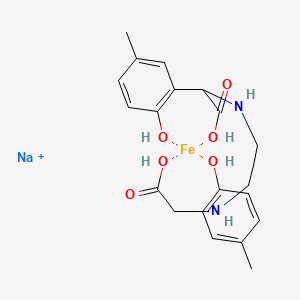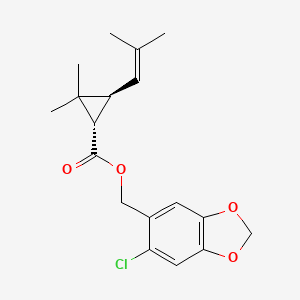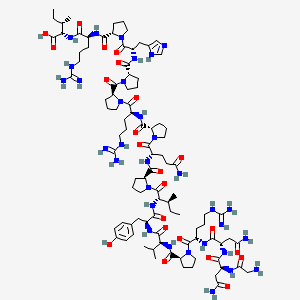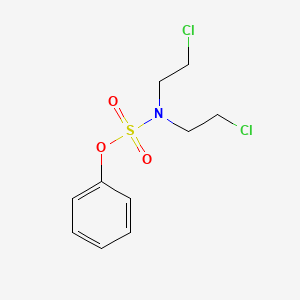
Des(carbamimidoyl) carbamoyl zanamivir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(carbamimidoyl) carbamoyl zanamivir is a derivative of zanamivir, an antiviral agent known for its efficacy against influenza viruses. This compound is an experimental small molecule that has shown potential in various scientific research applications .
Vorbereitungsmethoden
The synthesis of des(carbamimidoyl) carbamoyl zanamivir involves multiple steps, starting from the basic structure of zanamivirOne common method involves the use of protective groups to ensure selective reactions at desired positions on the molecule . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Des(carbamimidoyl) carbamoyl zanamivir has a wide range of scientific research applications, including:
Wirkmechanismus
Des(carbamimidoyl) carbamoyl zanamivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby blocking viral replication and spread . The molecular targets and pathways involved include the neuraminidase protein and the sialic acid cleavage pathway .
Vergleich Mit ähnlichen Verbindungen
Des(carbamimidoyl) carbamoyl zanamivir is similar to other neuraminidase inhibitors, such as:
Zanamivir: The parent compound, known for its efficacy against influenza A and B viruses.
Oseltamivir: Another neuraminidase inhibitor used for the treatment and prevention of influenza.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza infections.
Compared to these compounds, this compound may offer unique advantages in terms of its chemical stability, reactivity, and potential for use in novel drug formulations .
Eigenschaften
CAS-Nummer |
179531-53-4 |
|---|---|
Molekularformel |
C12H19N3O8 |
Molekulargewicht |
333.29 g/mol |
IUPAC-Name |
(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
RSHDMYDLVOUXOO-UFGQHTETSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N |
Kanonische SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


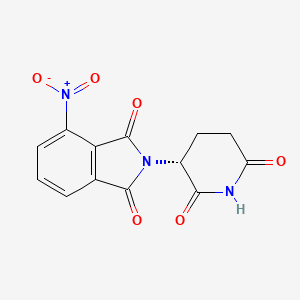

![Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-](/img/structure/B15191912.png)
